molecular formula C8H9ClFNO B8524105 1-(2-Chloroethoxy)-4-fluoro-3-aminobenzene

1-(2-Chloroethoxy)-4-fluoro-3-aminobenzene

Cat. No. B8524105
M. Wt: 189.61 g/mol
InChI Key: BRQAUVRVICINDF-UHFFFAOYSA-N
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Patent
US05817690

Procedure details

A solution of 1-(2-chloroethoxy)-2,6-dibromo-4-fluoro-3-nitrobenzene (73.2 g, 0.19 mol) in ethanol (1.1 L) containing 7.3 g of 10% palladium on carbon was hydrogenated at 40 psi for 5 days. The catalyst was filtered and the solvent was removed. The residue was dissolved in diethyl ether (300 mL) and washed with saturated aqueous sodium carbonate (200 mL). The organic layer separated and washed with water, dried over anhydrous magnesium sulfate, filtered, and the solvent removed to afford an oil which solidies to afford 32.5 g (90.0%) a dark solid: mp 42°-43° C.; MS EI m/e 189/191 (M+); 1H NMR (CDCl3) δ 3.40-3.60 (2H, bs, NH2), 3.77 (2H, d, J=6 Hz), 4.14 (2H, d, J=6 Hz), 6.19-6.23 (1H, m), 6.36 (1H, dd, J=7, 3 Hz), 6.88 (1H, dd, J=11, 9 Hz).
Name
1-(2-chloroethoxy)-2,6-dibromo-4-fluoro-3-nitrobenzene
Quantity
73.2 g
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
solvent
Reaction Step One
Quantity
7.3 g
Type
catalyst
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][O:4][C:5]1[C:10](Br)=[CH:9][C:8]([F:12])=[C:7]([N+:13]([O-])=O)[C:6]=1Br>C(O)C.[Pd]>[Cl:1][CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([F:12])=[C:7]([NH2:13])[CH:6]=1

Inputs

Step One
Name
1-(2-chloroethoxy)-2,6-dibromo-4-fluoro-3-nitrobenzene
Quantity
73.2 g
Type
reactant
Smiles
ClCCOC1=C(C(=C(C=C1Br)F)[N+](=O)[O-])Br
Name
Quantity
1.1 L
Type
solvent
Smiles
C(C)O
Name
Quantity
7.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether (300 mL)
WASH
Type
WASH
Details
washed with saturated aqueous sodium carbonate (200 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
to afford an oil which

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
ClCCOC1=CC(=C(C=C1)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 32.5 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.